molecular formula C13H13FN4O2 B2504784 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251609-94-5

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide

Número de catálogo: B2504784
Número CAS: 1251609-94-5
Peso molecular: 276.271
Clave InChI: QUTMTXPDQFGNEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This compound has demonstrated significant in vitro antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) , showing potential as a lead compound for developing new anti-infective agents. Its mechanism involves competitively inhibiting bacterial DHFR, thereby disrupting the synthesis of tetrahydrofolate, a cofactor essential for the synthesis of thymidine, purines, and several amino acids, leading to arrested bacterial growth. The strategic incorporation of the 4-fluorophenyl group is designed to enhance binding affinity and cellular permeability. Beyond antibacterial applications, the critical role of DHFR in protozoan parasites, such as those causing malaria and toxoplasmosis, suggests this compound may also hold substantial research value in the field of antiparasitic drug discovery. It serves as a valuable chemical tool for probing folate metabolism in pathogenic organisms and for structure-activity relationship (SAR) studies aimed at overcoming antimicrobial resistance.

Propiedades

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H2,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMTXPDQFGNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C11H12FN3OC_{11}H_{12}FN_3O with a molecular weight of 227.23 g/mol. Its structure features a pyrimidine ring substituted with an amino group, a methyl group, and an oxo group, along with a 4-fluorophenyl acetamide moiety.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study on related pyrimidine derivatives showed promising results against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
FNAHepG21.30Apoptosis induction
SAHAHepG217.25HDAC inhibition
FNAMDA-MB-2315.00G2/M phase arrest

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression.

The interaction of the compound with specific enzymes can lead to altered gene expression profiles, promoting apoptosis in cancer cells. The presence of fluorine in the phenyl ring may enhance metabolic stability and selectivity towards target enzymes.

Antiviral Properties

Emerging research points to the antiviral potential of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring have been shown to enhance activity against viral targets.

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound NameVirus TypeEC50 (µM)Reference
Modified PyrimidineHIV0.20
Another DerivativeTMV0.35

Study on HepG2 Cells

A detailed investigation into the effects of This compound revealed significant antiproliferative activity against HepG2 cells. The study utilized flow cytometry to assess apoptosis rates post-treatment with varying concentrations of the compound.

Results Summary:

  • Apoptosis Rates : Increased from 5.83% in untreated cells to 28.83% at the highest concentration.
  • Cell Cycle Analysis : Notable G2/M phase arrest was observed, indicating a disruption in normal cell cycle progression.

Comparative Analysis

Comparative studies with other known HDAC inhibitors showed that this compound could potentially serve as a lead for developing more selective and effective anticancer agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications in the Pyrimidine Ring

Compound 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide
  • Key Differences: The pyrimidine ring lacks the 2-amino group and features a thioether linkage (-S-) instead of the NH group. The aryl substituent is 4-phenoxyphenyl.
  • Physical Properties : Melting point 224–226°C, yield 60%.
  • Spectral Data : $^1$H NMR (DMSO-d6) δ 12.45 (NH-3), 10.08 (NHCO), 4.08 (SCH2) .
Compound 2 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
  • Key Differences : Similar to Compound 1 but with a 4-chlorophenyl group.
  • Physical Properties : Melting point >282–284°C, yield 76%.
  • Spectral Data : $^1$H NMR (DMSO-d6) δ 12.48 (NH-3), 10.22 (NHCO), 4.09 (SCH2) .
Compound 3 : 2-[5-Cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • Key Differences: Incorporates a cyano group at position 5 of the pyrimidine and an isopropylphenyl acetamide.
  • Molecular Formula : C${22}$H${19}$FN$4$O$2$; Molecular Weight: 390.41 .

Modifications in the Aromatic Acetamide Group

Compound 4 : N-(4-Chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
  • Key Differences : Substitutes 4-fluorophenyl with 4-chloro-2-fluorophenyl and introduces a pyridinyl group at position 4 of the pyrimidine.
  • Molecular Formula : C${18}$H${14}$ClFN$4$O$2$; Molecular Weight: 372.8 .
Compound 5 : 2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-methylphenyl)acetamide
  • Key Differences : Replaces 4-fluorophenyl with 2-methylphenyl.
  • Molecular Formula : C${14}$H${16}$N$4$O$2$; Molecular Weight: 272.30 .
Compound 6 : 2-[(6-Amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
  • Key Differences : Features a sulfanyl (-S-) linkage and a benzyl-4-fluorophenyl group.
  • CAS No.: 454250-59-0 .

Comparative Data Table

Compound Name Pyrimidine Substituents Aryl Group Molecular Weight Key Spectral/Physical Data Reference
Target Compound 2-Amino-4-methyl-6-oxo 4-Fluorophenyl 272.30 (hypothetical*) N/A
Compound 1 4-Methyl-6-oxo, thioether 4-Phenoxyphenyl N/A Mp 224–226°C, $^1$H NMR δ 10.08 (NHCO)
Compound 2 4-Methyl-6-oxo, thioether 4-Chlorophenyl N/A Mp >282°C, $^1$H NMR δ 10.22 (NHCO)
Compound 5 2-Amino-4-methyl-6-oxo 2-Methylphenyl 272.30 Molecular formula C${14}$H${16}$N$4$O$2$
Compound 6 6-Amino-4-oxo, sulfanyl 4-Fluorobenzyl N/A CAS 454250-59-0

*Molecular weight inferred from structural analogs.

Key Trends and Implications

Bioisosteric Replacements : Thioether/sulfanyl groups (Compounds 1, 2, 6) may alter electronic properties and metabolic stability compared to NH-linked analogs .

Aromatic Substitution Effects : Fluorine (target compound) vs. chlorine (Compound 4) or methyl (Compound 5) impacts lipophilicity and steric interactions .

Synthetic Yields : Higher yields (e.g., 76% for Compound 2) correlate with simpler substituents, suggesting synthetic accessibility influences structural optimization .

Q & A

Basic: How can I optimize the synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluorophenyl)acetamide to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine derivatives with activated acetamide intermediates. Use coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or NMP) under nitrogen .
  • Temperature Control : Maintain reaction temperatures between 80–120°C, as higher temperatures may degrade sensitive functional groups .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate pure product. Yields typically range from 31% to 76% depending on substituent reactivity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key diagnostic peaks include:
    • δ 10.22 ppm (s, NHCO acetamide proton) .
    • δ 5.99 ppm (s, pyrimidine CH-5) .
    • Aromatic protons (δ 7.32–7.56 ppm) from the 4-fluorophenyl group .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (C₁₃H₁₄FN₃O₂: 279.1 g/mol).
  • IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or receptors) to prioritize synthesis. Software like AutoDock Vina can identify binding affinities .
  • Reaction Path Optimization : Apply ICReDD’s workflow to simulate reaction pathways and reduce trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives in ). Discrepancies in CH₃ or NH chemical shifts may indicate impurities or tautomerism .
  • High-Resolution MS : Confirm molecular formula to rule out isobaric impurities.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) that obscure peak splitting .

Basic: What strategies ensure purity assessment for this compound in preclinical studies?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities. Aim for ≥95% purity .
  • TLC Monitoring : Track reaction progress using silica plates (eluent: ethyl acetate/hexane 1:1). Spots with Rf ~0.15–0.3 indicate desired product .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor via HPLC for hydrolytic cleavage of the acetamide or pyrimidine ring .
  • Kinetic Analysis : Calculate half-lives using first-order kinetics. The electron-withdrawing 4-fluorophenyl group likely stabilizes the acetamide against hydrolysis .
  • Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) to assess crystallinity changes via XRPD .

Advanced: How can researchers elucidate the compound’s mode of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate interacting proteins .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .
  • Transcriptomics : Treat cell lines (e.g., cancer models) and perform RNA-seq to map differentially expressed genes linked to apoptosis or proliferation .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Methodological Answer:

  • Polar Solvents : DMSO or DMF for stock solutions (10–50 mM). Avoid aqueous buffers unless surfactants (e.g., Tween-80) are added .
  • Reaction Solvents : Use NMP or THF for nucleophilic substitutions due to their high dielectric constants and compatibility with anhydrous conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.